molecular formula C27H35N3O8 B13034809 L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester

L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester

Cat. No.: B13034809
M. Wt: 529.6 g/mol
InChI Key: VRWIMNXQXLLYDR-VABKMULXSA-N
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Description

L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. This compound is characterized by its complex structure, which includes a phenylmethoxycarbonyl group, L-seryl, and L-leucyl residues, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The process begins with the protection of the amino and hydroxyl groups of L-tyrosine using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected L-tyrosine is then coupled with N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl] using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). Finally, the protecting groups are removed, and the methyl ester is formed using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of L-tyrosine, such as quinones, alcohols, and substituted esters. These products have diverse applications in pharmaceuticals, cosmetics, and chemical research .

Scientific Research Applications

L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in protein synthesis and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and regulation.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester involves its interaction with various molecular targets and pathways. It is known to participate in protein synthesis by serving as a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine. The compound’s effects are mediated through its interaction with enzymes involved in these pathways, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its role in multiple biological pathways make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H35N3O8

Molecular Weight

529.6 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoyl]amino]propanoate

InChI

InChI=1S/C27H35N3O8/c1-17(2)13-21(24(33)29-22(26(35)37-3)14-18-9-11-20(32)12-10-18)28-25(34)23(15-31)30-27(36)38-16-19-7-5-4-6-8-19/h4-12,17,21-23,31-32H,13-16H2,1-3H3,(H,28,34)(H,29,33)(H,30,36)/t21-,22-,23-/m0/s1

InChI Key

VRWIMNXQXLLYDR-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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